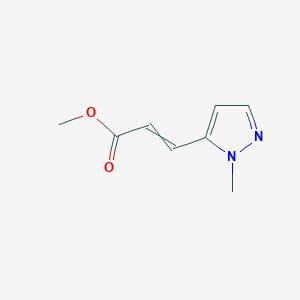![molecular formula C16H9BrN2O2 B15333454 7-Bromo-8-methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B15333454.png)
7-Bromo-8-methylindolo[2,1-b]quinazoline-6,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-8-methylindolo[2,1-b]quinazoline-6,12-dione is a complex organic compound belonging to the class of indoloquinazolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methylindolo[2,1-b]quinazoline-6,12-dione typically involves the reaction of substituted isatins with phosphoryl chloride (POCl3). The reaction conditions include heating the mixture to a specific temperature under an inert atmosphere to ensure the formation of the desired product. Another method involves the oxidative coupling of isatin derivatives with appropriate halogenated analogs under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-8-methylindolo[2,1-b]quinazoline-6,12-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in anhydrous acetonitrile is commonly used for the oxidation of isatin derivatives.
Reduction: Various reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated compounds and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted indoloquinazolines, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-Bromo-8-methylindolo[2,1-b]quinazoline-6,12-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its applications in drug development.
Medicine: Due to its biological activity, this compound is being investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 7-Bromo-8-methylindolo[2,1-b]quinazoline-6,12-dione exerts its effects involves interaction with specific molecular targets and pathways. The bromine and methyl groups play a crucial role in its binding affinity and selectivity. Research is ongoing to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Tryptanthrin: A closely related compound with similar biological activities.
Indoloquinazolines: Other derivatives within the same class, differing in their substituents.
Uniqueness: 7-Bromo-8-methylindolo[2,1-b]quinazoline-6,12-dione stands out due to its specific substituents, which confer unique chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H9BrN2O2 |
|---|---|
Peso molecular |
341.16 g/mol |
Nombre IUPAC |
7-bromo-8-methylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C16H9BrN2O2/c1-8-6-7-11-12(13(8)17)14(20)15-18-10-5-3-2-4-9(10)16(21)19(11)15/h2-7H,1H3 |
Clave InChI |
QUOFEOZZCJDILY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)N3C(=NC4=CC=CC=C4C3=O)C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol](/img/structure/B15333393.png)
![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B15333399.png)


![4-[5-Chloro-2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]phenyl]-6-methoxypyrimidine](/img/structure/B15333412.png)






